acerogenin A

Description

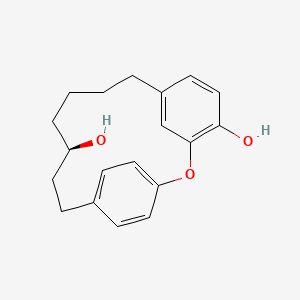

Structure

3D Structure

Properties

Molecular Formula |

C19H22O3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol |

InChI |

InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1 |

InChI Key |

JHRMYLCWJWLUQL-MRXNPFEDSA-N |

Isomeric SMILES |

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3 |

Canonical SMILES |

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3 |

Synonyms |

acerogenin A |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization

Sophisticated Extraction Techniques from Plant Biomass

The initial step in obtaining acerogenin A involves extracting it from plant material, primarily the stem bark of Acer nikoense. mdpi.comnih.gov Various extraction methods are employed in natural product chemistry, aiming to efficiently isolate target compounds from the complex plant matrix. Common solvents for the extraction of diarylheptanoids, including this compound, include methanol (B129727), mixtures of methanol and dichloromethane, and ethanol, owing to their phenolic nature. mdpi.com Other solvents such as acetone, hexane, and toluene (B28343) have also been reported for the extraction of diarylheptanoids from different plant sources. mdpi.com

While traditional methods like maceration and Soxhlet extraction have been used, more advanced techniques are continuously being explored to improve yield and efficiency. mdpi.comnih.gov For instance, studies on other acetogenins (B1209576) (a related class of compounds) have investigated techniques like ultrasound-assisted extraction (UAE) and thermosonication-assisted extraction (TSAE), demonstrating enhanced yields compared to conventional methods. mdpi.comnih.gov Supercritical fluid CO2 extraction (SFE) has also been applied for extracting bioactive constituents from herbal medicines, offering advantages such as lower temperatures and reduced solvent consumption. nih.gov The choice of extraction method and solvent is crucial and often optimized based on the specific plant material and the target compound's properties.

Chromatographic Separation Strategies for this compound Purity

Following extraction, chromatographic techniques are essential to separate this compound from other co-extracted compounds and obtain it in a highly pure form. Chromatography is a powerful separation technique based on the differential affinities of compounds between a stationary phase and a mobile phase. khanacademy.orgutdallas.edu

Various chromatographic methods are applicable to diarylheptanoids. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of natural products, including this compound. nih.govresearchgate.net Reversed-phase HPLC, often utilizing C18 columns, is commonly employed, with mobile phases typically consisting of mixtures of methanol or acetonitrile (B52724) with water. nih.gov The specific gradient or isocratic conditions are optimized to achieve effective separation based on the polarity of this compound and the accompanying compounds. khanacademy.orgutdallas.edu

Other chromatographic strategies that may be employed include column chromatography using stationary phases like silica (B1680970) gel or alumina, and potentially more advanced techniques like chiral HPLC if enantiomeric separation is required. utdallas.edugoogle.com The selection of the appropriate stationary and mobile phases is critical for achieving high purity of this compound.

Advanced Spectroscopic Approaches for Comprehensive Structural Elucidation

Once isolated and purified, the structure of this compound is determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. anu.edu.au Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) spectroscopy are routinely used to determine the number and type of hydrogen and carbon atoms in this compound, as well as their connectivity and chemical environment. researchgate.netnih.govacs.org

Analysis of ¹H NMR spectra provides information on the different types of protons, their chemical shifts, multiplicities, and coupling constants, which helps in piecing together the molecular fragments. researchgate.netacs.org ¹³C NMR spectroscopy provides signals for each unique carbon atom, and techniques like distortionless enhancement by polarization transfer (DEPT) help in determining the number of protons attached to each carbon. researchgate.net Two-dimensional NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are invaluable for establishing correlations between protons and carbons, confirming the connectivity within the molecule. anu.edu.aunih.gov For this compound, specific ¹H NMR signals, such as the chemical shift of H², have been noted as characteristic. mdpi.com

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula and gaining insights into its structure. broadinstitute.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often coupled with separation methods to analyze complex mixtures and identify individual components like this compound. researchgate.netnih.govresearchgate.net

In mass spectrometry, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). broadinstitute.org The resulting mass spectrum shows the abundance of ions at different m/z values. The molecular ion peak provides the molecular weight of the compound. broadinstitute.org Fragmentation patterns observed in the mass spectrum, particularly in tandem MS experiments (MS/MS), can provide structural information by revealing the masses of fragment ions. researchgate.net For diarylheptanoids, characteristic ions with masses of 211 and 225 have been observed in mass spectra. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Stereochemical Assignment

While NMR and MS provide extensive structural information, X-ray crystallography is considered the most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. anu.edu.aunih.govwikipedia.org This technique requires a high-quality single crystal of this compound. nih.govwikipedia.org

In X-ray crystallography, a beam of X-rays is directed at the crystal, and the X-rays diffract in a pattern characteristic of the electron density distribution within the crystal lattice. nih.govwikipedia.orglibretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map is generated, from which the positions of the atoms can be determined. nih.govwikipedia.org This provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, including the configuration at chiral centers. wikipedia.orglibretexts.org X-ray analysis has been discussed in the context of conformational analysis of acerogenins. nih.govbvsalud.orgresearchgate.net

Chemical Synthesis and Derivatization Strategies for Acerogenin a and Analogs

Total Synthesis of Acerogenin A

Total synthesis routes for this compound have been developed, often employing convergent strategies that involve the coupling of pre-constructed fragments followed by macrocyclization. epfl.chcapes.gov.bracs.org

Retrosynthetic Analysis and Key Fragment Construction

Retrosynthetic analysis of this compound typically involves disconnecting the macrocyclic ether bond, leading to a linear diarylheptanoid precursor. researchgate.netnih.gov This linear intermediate contains the two aromatic rings and the seven-carbon chain. The construction of this linear fragment often utilizes strategies such as aldol (B89426) condensations or Wittig reactions to assemble the heptanoid chain and attach the requisite substituted aromatic rings. mdpi.comresearchgate.net For instance, one approach involves the preparation of a linear diarylheptanoid containing a leaving group on one aryl ring and a hydroxyl group on the other, poised for intramolecular ether formation. epfl.chcapes.gov.bracs.org

Macrocyclization Pathways and Efficiency Optimization

Macrocyclization is a critical and often challenging step in the synthesis of this compound due to the entropic cost associated with forming a large ring. iiserpune.ac.in Several strategies have been employed for the macrocyclization, including intramolecular SNAr reactions and Ullmann condensation. nih.govepfl.chcapes.gov.bracs.org

An intramolecular SNAr reaction has been reported for macrocycle formation. This method involved a linear diarylheptanoid precursor with a fluoro group on one aryl ring and a hydroxyl group on the other, with a nitro group often included to activate the aryl ring for nucleophilic attack. epfl.chcapes.gov.bracs.org The reaction is typically carried out under mild conditions, such as using CsF in DMF. epfl.chcapes.gov.bracs.org High yields (up to 95%) for the macrocyclization step have been achieved using this approach, with studies suggesting that the preorganization of the linear precursor can significantly contribute to the efficiency of the intramolecular reaction over intermolecular processes. acs.orgepfl.chcapes.gov.bracs.orgnih.gov

Another strategy involves the Ullmann reaction, a copper-catalyzed coupling of aryl halides with phenols or alcohols to form diaryl ethers. nih.govresearchgate.netmdpi.com This method has also been successfully applied to the macrocyclization step in acerogenin synthesis. nih.govmdpi.com

Efficiency optimization in macrocyclization often involves careful control of reaction conditions, including concentration, temperature, and the choice of catalyst or base, to favor the intramolecular pathway and minimize dimerization or polymerization. epfl.chcapes.gov.bracs.orgiiserpune.ac.innih.gov

Stereoselective Synthesis Methodologies

This compound possesses a chiral center, and stereoselective synthesis is crucial to obtain the desired enantiomer. While some syntheses may yield racemic mixtures that require resolution, strategies for achieving stereoselectivity in diarylheptanoid synthesis, including this compound, have been explored. jst.go.jpethz.ch

Methods for stereoselective synthesis in organic chemistry, which can be applied to diarylheptanoids, include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, the use of chiral auxiliaries, and enantioselective catalysis. ethz.chmdpi.com Although specific details on the stereoselective synthesis of this compound were less prominent in the search results compared to macrocyclization, the synthesis of related chiral diarylheptanoids has employed strategies such as asymmetric dihydroxylation or other methods to control the stereochemistry of hydroxyl-bearing carbons in the heptanoid chain. researchgate.netresearchgate.net The chirality in some diaryl ether heptanoids can also arise from atropisomerism due to restricted rotation around the biaryl ether bond, although this compound and C are reported as achiral in this regard. jst.go.jpnih.gov

Synthetic Approaches to this compound Analogs and Derivatives

Synthetic efforts have also focused on generating analogs and derivatives of this compound to explore structure-activity relationships and potentially identify compounds with improved properties. nih.govnih.gov These approaches often involve modifications to the core diarylheptanoid scaffold or elaboration of peripheral functional groups. nih.govresearchgate.net

Modification of Core Diarylheptanoid Scaffold

Modifications to the core scaffold can involve altering the length or saturation of the heptanoid chain, changing the substitution pattern on the aromatic rings, or modifying the macrocyclic ring size. nih.govresearchgate.net Synthesis of linear diarylheptanoid analogs, which are biosynthetic precursors to cyclic forms, has also been pursued. nih.govuni-regensburg.de These linear analogs can be synthesized using methods like Claisen-Schmidt or aldol condensations. mdpi.comresearchgate.net

The macrocyclic ring size can be varied, leading to analogs with different conformational constraints. nih.gov Synthetic routes to these modified macrocycles often adapt the macrocyclization strategies used for this compound, such as Ullmann or SNAr reactions, with appropriately designed linear precursors. nih.govresearchgate.net

Elaboration of Peripheral Functional Groups

Peripheral functional groups on the this compound scaffold, such as hydroxyl or ketone groups, can be modified through various chemical transformations. nih.gov For example, the ketone group in related acerogenins like acerogenin C can be reduced to a hydroxyl group to yield this compound. acs.orgepfl.chcapes.gov.bracs.org Glucosidation of hydroxyl groups is another common modification, leading to glycosylated diarylheptanoids like aceroside IV. acs.orgepfl.chcapes.gov.bracs.org Other elaborations can include alkylation, acylation, or the introduction of new functional handles for further conjugation. nih.govmdpi.com These modifications can influence the compound's solubility, metabolic stability, and biological activity.

Biocatalytic Synthesis and Semi-Synthetic Transformations

Biocatalysis, utilizing enzymes or whole-cell systems, and semi-synthetic transformations, which involve chemical modifications of naturally isolated compounds, represent valuable strategies for accessing complex natural products like this compound and its derivatives. These methods can overcome some limitations of traditional total synthesis, such as the need for protective groups, harsh reaction conditions, and lack of regioselectivity or stereoselectivity researchgate.netthieme-connect.comrsc.org.

The application of biocatalysis in natural product synthesis and modification has seen significant advances, particularly with enzymes like glycosyltransferases and hydrolases researchgate.netmdpi.comrsc.orgmdpi.com. Glycosylation, the enzymatic attachment of sugar moieties, is a common modification in natural products that can significantly alter their biological activities, solubility, and stability mdpi.comrsc.orgmdpi.comnih.gov. While direct biocatalytic synthesis of the entire this compound macrocycle is not extensively documented in the provided search results, biocatalytic and semi-synthetic strategies can be applied to introduce specific modifications or assemble parts of the molecule.

Semi-synthesis often begins with isolating a naturally abundant precursor that is structurally related to the target molecule wikipedia.org. Chemical reactions are then employed to convert this precursor into the desired compound or its analog wikipedia.org. This approach leverages the complex biosynthetic machinery of organisms to provide advanced intermediates, reducing the number of synthetic steps required compared to total synthesis wikipedia.org. For diarylheptanoids, which include this compound, semi-synthetic preparations from natural lignans (B1203133) or related compounds have been explored to create derivatives with altered properties researchgate.netnih.gov.

Enzymatic transformations can be integrated into semi-synthetic routes to perform specific, highly selective reactions that are difficult to achieve chemically researchgate.netnih.gov. For instance, enzymes can catalyze regioselective acylations or glycosylations on complex natural product scaffolds thieme-connect.commdpi.com. Whole-cell biocatalysts have also been demonstrated for the modification of phenolic glycosides, achieving high conversion rates and regioselectivity in some cases mdpi.comacs.org.

Research on biocatalytic and semi-synthetic approaches for compounds structurally related to this compound, such as other diarylheptanoids or phenolic glycosides, provides insights into potential strategies applicable to this compound. Studies have shown the utility of lipases for the enzymatic acylation of flavonoid glycosides to improve their lipophilicity and biological activities thieme-connect.com. Similarly, enzymatic glycosylation using glycosyltransferases or glycoside hydrolases has been explored to modify natural products, enhancing their properties researchgate.netmdpi.comrsc.orgmdpi.com.

Relevant Biocatalytic/Semi-synthetic Transformations on Related Compounds:

Studies on related phenolic glycosides and lignans demonstrate the feasibility of enzymatic modifications. For example, whole-cell biocatalysts have been used for the regioselective acylation of geniposide, a phenolic glycoside, achieving high conversion and regioselectivity towards the 6'-hydroxy group of the glycoside ring mdpi.com.

Table 1: Examples of Biocatalytic Transformations on Related Phenolic Glycosides (Illustrative based on search results)

| Substrate | Enzyme/Biocatalyst | Transformation Type | Key Outcome/Selectivity | Reference |

| Geniposide | Aspergillus oryzae whole cells | Regioselective Acylation | >99% conversion, >99% regioselectivity at 6'-OH | mdpi.com |

| Flavonoid glycosides | Lipases (e.g., Candida antarctica lipase (B570770) B) | Enzymatic Acylation | Improved lipophilicity, altered biological activities | thieme-connect.com |

| Phenolic compounds | Glycosyltransferases (UGTs) | Enzymatic Glycosylation | Formation of various glycosides, altered properties | mdpi.commdpi.com |

Semi-synthetic strategies for lignans, a class structurally related to diarylheptanoids, have involved modifying natural lignans like hydroxymatairesinol (B1246089) to produce various derivatives nih.gov. These modifications can include hydrogenation, esterification, and reduction, often using conventional chemical methods as part of the semi-synthetic route nih.gov. The combination of enzymatic steps for specific functional group transformations with chemical steps starting from a natural precursor holds promise for the efficient synthesis of this compound analogs.

The development of engineered enzymes with tailored substrate specificity and catalytic activity is a key area driving progress in biocatalysis for natural product modification mdpi.comnih.govnih.gov. Protein engineering techniques can enhance enzyme efficiency, selectivity, and stability, making biocatalytic routes more viable for the synthesis of complex molecules rsc.orgnih.gov.

Biological Activities and Mechanistic Elucidation in Preclinical Models

Neuroprotective Activity and Oxidative Stress Mitigation

Oxidative cell damage is a significant contributor to neuronal degeneration observed in various central nervous system diseases, including Parkinson's disease, Alzheimer's disease, and ischemia. Acerogenin A has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death in preclinical in vitro models. nih.govnih.govsigmaaldrich.com

Modulation of Nrf2/HO-1 Signaling Pathway

A key mechanism underlying the neuroprotective activity of this compound involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of antioxidant enzymes, including HO-1. nih.govresearchgate.netfrontiersin.org Studies have shown that this compound treatment leads to the nuclear accumulation of Nrf2 in neuronal cells. nih.govnih.govsigmaaldrich.comresearchgate.net This translocation of Nrf2 to the nucleus subsequently induces the expression of HO-1. nih.govnih.govsigmaaldrich.comresearchgate.net The activation of the Nrf2-mediated HO-1 pathway by this compound appears to be a critical mechanism for its anti-oxidative defense against neurotoxicity. nih.gov The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway has also been implicated in the this compound-induced HO-1 expression via Nrf2 activation. nih.govnih.govsigmaaldrich.comresearchgate.netfrontiersin.org

Attenuation of Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are a natural byproduct of cellular metabolism, and their overproduction can lead to oxidative stress and cellular damage. mdpi.comnih.gov this compound has been shown to effectively suppress the generation of ROS induced by oxidative insults in neuronal cells. nih.govresearchgate.net This reduction in ROS levels is closely linked to the induction of HO-1 expression by this compound. Studies using an inhibitor of HO-1 activity, SnPP, or siRNA against HO-1 have demonstrated that the this compound-induced HO-1 expression is required for suppressing ROS generation and exerting cytoprotective effects. nih.gov

Impact on Neuronal Cell Survival in In Vitro Models (e.g., HT22 Cells)

The neuroprotective effects of this compound have been investigated in in vitro models, particularly using mouse hippocampal HT22 cells. Glutamate-induced oxidative neurotoxicity is a common model for studying neuronal cell death. nih.govnih.govsigmaaldrich.comresearchgate.net Treatment with this compound has been shown to prevent glutamate-induced oxidative damage and increase the viability of HT22 cells in a dose-dependent manner. nih.govscilit.com This protective effect is mediated, at least in part, by the ability of this compound to activate the Nrf2/HO-1 pathway and attenuate ROS production, thereby preventing neuronal cell death. nih.govnih.govsigmaaldrich.comresearchgate.net

Below is a table summarizing the impact of this compound on HT22 cell viability under glutamate-induced oxidative stress, based on reported findings:

| Treatment Group | This compound Concentration | HT22 Cell Viability (Relative to Control) |

| Control | - | High |

| Glutamate only | - | Lower than Control |

| Glutamate + this compound | 5 µM | Increased (compared to Glutamate only) |

| Glutamate + this compound | 15 µM | Increased (compared to Glutamate only) |

| Glutamate + this compound | 30 µM | Increased (compared to Glutamate only) |

Note: Data is illustrative based on described dose-dependent effects in research findings nih.gov. Specific numerical values for viability would require access to the original research figures.

Anti-inflammatory Mechanisms

Inflammation is a complex biological response, and while essential for defense, excessive or chronic inflammation can contribute to various diseases, including neurodegenerative disorders. mdpi.comnih.gov Research has also explored the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide Production

Nitric oxide (NO) is a signaling molecule that plays a significant role in inflammation. mdpi.comnih.govdovepress.comnih.gov While NO has diverse roles, excessive production, particularly by inducible nitric oxide synthase (iNOS), is associated with pro-inflammatory effects and tissue damage. mdpi.comnih.govdovepress.com Studies have indicated that this compound can inhibit the production of nitric oxide. nih.gov This inhibition of NO production is a potential mechanism contributing to its anti-inflammatory effects.

Modulation of Pro-inflammatory Mediator Expression

Pro-inflammatory mediators, such as cytokines and chemokines, are key regulators of the inflammatory response. mdpi.comnih.govsinobiological.com Their expression is often upregulated during inflammation. While specific detailed research findings on this compound's modulation of a wide range of pro-inflammatory mediator expression were not extensively detailed in the provided search results, the observed inhibition of nitric oxide production suggests an impact on inflammatory pathways. nih.gov Further research would be needed to fully elucidate the spectrum of pro-inflammatory mediators influenced by this compound.

Impact on Cellular Inflammation Models (e.g., LPS-activated macrophages)

Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. researchgate.net This suggests a potential role for this compound in modulating inflammatory responses in cellular models.

Osteoblast Differentiation and Bone Metabolism Regulation

This compound has demonstrated significant effects on osteoblast differentiation and bone metabolism in preclinical studies. osti.govnih.govosti.gov It is considered a candidate agent for stimulating bone formation. osti.govosti.gov

Stimulation of Osteoblast Proliferation

Studies have shown that this compound stimulates the proliferation of osteoblastic cells, including MC3T3-E1 cells and RD-C6 cells (a Runx2-deficient cell line). osti.govnih.govosti.govresearchgate.net It also increased alkaline phosphatase activity in these cell lines and in primary osteoblasts isolated from newborn mouse calvariae. osti.govnih.govosti.gov

Activation of Bone Morphogenetic Protein (BMP) Signaling Cascade

This compound stimulates osteoblast differentiation through the action of bone morphogenetic proteins (BMPs). osti.govnih.govosti.govnih.govnih.gov Treatment with this compound has been shown to increase the mRNA expression levels of Bmp-2, Bmp-4, and Bmp-7 in MC3T3-E1 cells. osti.govnih.govwilddata.cn The stimulatory effect of this compound on osteoblast differentiation is inhibited by noggin, a specific antagonist of BMPs, indicating that its action is mediated through the BMP signaling pathway. osti.govnih.govosti.govniph.go.jp

Upregulation of Osteogenic Marker Gene Expression (e.g., Osteocalcin, Runx2, Osterix)

This compound increases the expression of mRNAs related to osteoblast differentiation. These include key osteogenic markers such as Osteocalcin, Osterix, and Runx2 in MC3T3-E1 cells and primary osteoblasts. osti.govnih.govosti.gov It also stimulated Osteocalcin and Osterix mRNA expression in RD-C6 cells. osti.govnih.govosti.gov

Below is a table summarizing the impact of this compound on osteogenic marker gene expression:

| Cell Type | Gene Marker | Effect of this compound Treatment | Source |

| MC3T3-E1 cells | Osteocalcin | Increased mRNA expression | osti.govnih.govosti.gov |

| MC3T3-E1 cells | Osterix | Increased mRNA expression | osti.govnih.govosti.gov |

| MC3T3-E1 cells | Runx2 | Increased mRNA expression | osti.govnih.govosti.gov |

| Primary osteoblasts | Osteocalcin | Increased mRNA expression | osti.govnih.govosti.gov |

| Primary osteoblasts | Osterix | Increased mRNA expression | osti.govnih.govosti.gov |

| Primary osteoblasts | Runx2 | Increased mRNA expression | osti.govnih.govosti.gov |

| RD-C6 cells | Osteocalcin | Increased mRNA expression | osti.govnih.govosti.gov |

| RD-C6 cells | Osterix | Increased mRNA expression | osti.govnih.govosti.gov |

Runx2-Dependent and Runx2-Independent Pathways in Osteogenesis

The stimulation of osteoblast differentiation by this compound is mediated by both Runx2-dependent and Runx2-independent pathways. osti.govnih.govosti.govniph.go.jpresearchgate.net Runx2 is a critical transcription factor involved in regulating Osteocalcin mRNA expression. niph.go.jp The increase in Runx2 mRNA expression induced by this compound may contribute to its stimulatory effects on osteoblast differentiation in MC3T3-E1 and calvarial osteoblastic cells. niph.go.jp Notably, this compound also stimulated osteoblast differentiation in RD-C6 cells, which are deficient in Runx2, indicating the involvement of Runx2-independent mechanisms. osti.govnih.govosti.govniph.go.jp

Sodium-Glucose Co-transporter (SGLT2) Inhibitory Activity

This compound has been investigated for its inhibitory activity against sodium-glucose co-transporters (SGLTs). nih.govnih.govtandfonline.com Studies have shown that this compound can inhibit both SGLT1 and SGLT2 isoforms. nih.govnih.gov While it demonstrated a strong inhibitory effect on SGLT1, its effect on SGLT2 was reported to be weaker or moderate. nih.govtandfonline.comjrenendo.com

The table below presents the inhibitory activity of this compound on SGLT1 and SGLT2:

| Compound | Target | IC50 (µM) | Source |

| This compound | SGLT1 | 20.0 | nih.gov |

| This compound | SGLT2 | 94.0 | nih.gov |

In Vitro Assays of SGLT2 Inhibition

In vitro studies have evaluated the inhibitory activity of this compound against SGLT2. Research by Morita et al. evaluated compounds isolated from the bark of A. nikoense for their SGLT inhibitory activity. This compound demonstrated inhibitory effects on both SGLT1 and SGLT2 nih.gov. Specifically, this compound showed an IC50 value of 94.0 μM against SGLT2 nih.govjbiochemtech.com. Another related compound, acerogenin B, also exhibited inhibitory activity against both SGLT1 and SGLT2, with an IC50 of 43.0 μM for SGLT2 nih.gov.

The following table summarizes the in vitro SGLT inhibition data for this compound and acerogenin B:

| Compound | SGLT1 IC50 (μM) | SGLT2 IC50 (μM) |

| This compound | 20.0 nih.gov | 94.0 nih.govjbiochemtech.com |

| Acerogenin B | 26.0 nih.gov | 43.0 nih.gov |

Interaction with SGLT2 Protein (e.g., Computational Docking)

Computational approaches, such as molecular docking, have been employed to investigate the interaction pattern of this compound with SGLT2 protein. A study utilizing a docking approach to elucidate the interaction of natural SGLT2 inhibitors, including this compound, with Alzheimer's disease targets also considered their interaction with SGLT2 jbiochemtech.com. This study noted that this compound is a potent SGLT2 inhibitor jbiochemtech.com. Molecular docking enables the prediction of ligand-target binding affinity and the structure of the protein-ligand complex, which is useful in drug design isfcppharmaspire.com. While specific detailed docking parameters or visual representations of this compound's interaction with SGLT2 were not extensively detailed in the search results, this compound was included in studies investigating the interaction patterns of natural SGLT2 inhibitors with protein targets jbiochemtech.comnih.gov.

Investigated Biological Activities beyond Primary Focus

Beyond its effects on SGLT2, this compound and related compounds have been investigated for a range of other biological activities.

Antimicrobial Properties

Hepatoprotective Effects

This compound has been suggested to have hepatoprotective effects ontosight.ai. The bark of Acer nikoense, from which this compound is isolated, has been used in Japanese folk medicine as a remedy for hepatic disorders researchgate.netspandidos-publications.com. While direct detailed studies on the hepatoprotective mechanism of this compound were not found, other natural compounds have demonstrated hepatoprotective effects through mechanisms such as increasing antioxidant capacity, inhibiting protein structural damage, and reducing inflammatory mediators nih.govfrontiersin.orgbsmiab.org. Acerogenin C, another compound from Acer nikoense, has been studied for its neuroprotective effects, which are linked to the upregulation of pathways involved in protection against oxidative stress, a factor relevant to liver damage spandidos-publications.com.

Antiproliferative Effects in Specific Cell Lines

Studies have investigated the antiproliferative effects of this compound in specific cell lines acs.org. Acerogenin C, isolated from A. nikoense, has also shown antiproliferative activities in previous studies spandidos-publications.com. While detailed data on the antiproliferative effects of this compound across a wide range of cell lines were not provided in the search results, research on other natural compounds, such as aliphatic acetogenins (B1209576) and isoflavones, has demonstrated antiproliferative effects against various cancer cell lines, including those from solid tumors and the gastrointestinal tract nih.govnih.gov. These studies often involve assessing cell growth inhibition, induction of apoptosis, and effects on the cell cycle nih.govnih.gov.

Vasorelaxant Effects

This compound has been shown to exhibit vasorelaxant effects researchgate.netorcid.org. Studies on the bark of Acer nikoense have investigated the vasorelaxant properties of its constituents, including this compound and (−)-centrolobol researchgate.netorcid.org. These compounds demonstrated vasorelaxant effects on rat aorta, both with and without endothelium, in preparations pre-contracted with norepinephrine (B1679862) researchgate.net. Furthermore, this compound and (−)-centrolobol inhibited contraction induced by a high concentration of K⁺ and showed a moderate inhibitory effect on norepinephrine-induced vasoconstriction in the presence of nicardipine (B1678738) researchgate.net.

The following table summarizes the observed vasorelaxant effects of this compound:

| Preparation | Effect on Contraction | Notes |

| Rat aorta (with/without endothelium) pre-contracted with Norepinephrine | Vasorelaxant | Observed effect researchgate.net |

| Rat aorta pre-contracted with high K⁺ | Inhibitory effect | Observed effect researchgate.net |

| Rat aorta pre-contracted with Norepinephrine (in presence of nicardipine) | Moderate inhibitory effect | Observed effect researchgate.net |

Molecular Targets and Intracellular Signaling Pathways

Elucidation of Direct and Indirect Molecular Targets

Acerogenin A's mechanism of action involves both direct and indirect molecular targets. While specific direct binding partners are subjects of ongoing research, its observed effects on downstream signaling molecules like phosphorylated AKT (p-AKT), nuclear factor E2-related factor 2 (Nrf2), and Heme Oxygenase-1 (HO-1) suggest indirect modulation through upstream events. mdpi.comnih.gov The compound's ability to reduce oxidative cell damage and induce HO-1 expression in neuronal cells points to its targeting of pathways critical for antioxidant defense. mdpi.comnih.gov

Characterization of Interaction with Protein Kinases (e.g., PI3K/AKT)

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a key mediator of various cellular processes, including cell survival and growth. Research has demonstrated that this compound activates the PI3K/AKT pathway. mdpi.comnih.gov This activation is evidenced by increased phosphorylation levels of AKT following treatment with this compound. mdpi.com The PI3K/AKT pathway is known to be involved in the induction of HO-1, suggesting that this compound's effects on HO-1 expression are, at least in part, mediated through this kinase cascade. mdpi.comfrontiersin.org

Here is a summary of the observed effects of this compound on the PI3K/AKT pathway:

| Target Pathway | Observed Effect | Cellular Outcome | Reference |

| PI3K/AKT | Pathway Activation | Increased AKT phosphorylation | mdpi.comnih.gov |

| PI3K/AKT | Upstream of Nrf2/HO-1 | Contributes to HO-1 induction and neuroprotection | mdpi.comfrontiersin.org |

Transcriptional Regulation through Nuclear Factors (e.g., Nrf2)

Nuclear factor E2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of antioxidant enzymes and cytoprotective proteins. frontiersin.orgfrontiersin.org Studies on this compound have shown that it induces the nuclear accumulation of Nrf2. mdpi.comnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1; however, upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, including HO-1. nih.gov The increased nuclear presence of Nrf2 is a key event in this compound's ability to upregulate HO-1 expression and exert its protective effects against oxidative damage. mdpi.comnih.govnih.gov

Data on this compound's effect on Nrf2 nuclear translocation:

| Treatment with this compound | Nrf2 Localization | Outcome | Reference |

| Yes | Nuclear | Increased accumulation in the nucleus | mdpi.comnih.govnih.gov |

| No | Cytoplasmic | Sequestered by Keap1 (basal conditions) | nih.gov |

Enzyme Activity Modulation (e.g., Heme Oxygenase-1)

Heme Oxygenase-1 (HO-1) is an inducible enzyme with significant antioxidant and anti-inflammatory properties, involved in the degradation of heme into biliverdin, carbon monoxide, and free iron. frontiersin.org this compound has been shown to induce the expression of HO-1. mdpi.comnih.gov This induction is a critical component of this compound's neuroprotective mechanism, as HO-1 activity helps counteract oxidative stress and reduce reactive oxygen species levels. mdpi.comnih.govnih.gov The upregulation of HO-1 by this compound is mediated, at least in part, through the activation of the PI3K/AKT and Nrf2 pathways. mdpi.comfrontiersin.org Inhibition of HO-1 activity has been shown to abolish the cytoprotective effects of this compound, highlighting the importance of this enzyme in its biological activity. nih.gov

Observed effects of this compound on HO-1:

| Target Enzyme | Observed Effect | Mediating Pathway(s) | Functional Outcome | Reference |

| Heme Oxygenase-1 | Increased Expression | PI3K/AKT, Nrf2 | Reduced oxidative stress, Neuroprotection | mdpi.comnih.govfrontiersin.org |

| Heme Oxygenase-1 | Increased Activity | N/A | Contributes to cytoprotective effect | nih.gov |

In Silico Prediction and Validation of Molecular Interactions

While specific in silico studies detailing the molecular interactions of this compound were not extensively found in the provided search results, in silico methods, such as molecular docking and dynamics simulations, are widely used in drug discovery and molecular biology to predict and analyze the binding interactions between small molecules and their protein targets. researchgate.netopenaccessjournals.com These computational approaches can provide insights into the preferred binding orientation, affinity, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) at the atomic level. openaccessjournals.comnih.govmdpi.com Such studies are valuable for understanding the potential molecular targets of a compound and can guide further experimental validation. researchgate.netopenaccessjournals.com Although not specifically reported for this compound in the context of the provided search results, applying these techniques could further elucidate its direct molecular targets and the precise mechanisms by which it interacts with proteins in the PI3K/AKT and Nrf2/HO-1 pathways.

Structure Activity Relationships Sar and Pharmacophore Mapping

Identification of Key Structural Motifs for Biological Activity

The biological activities attributed to acerogenin A are intrinsically linked to its distinct macrocyclic diarylheptanoid architecture. While comprehensive studies specifically isolating the key structural motifs of this compound for all its reported activities are not extensively detailed in the provided search results, insights can be inferred from research on related diarylheptanoids and general SAR principles.

A defining characteristic of acerogenins is the presence of two hydroxylated aromatic rings connected by a flexible seven-carbon chain. scirp.org These phenolic hydroxyl groups are frequently pivotal for the antioxidant and anti-inflammatory properties observed in many natural compounds, including diarylheptanoids, due to their capacity to neutralize free radicals and modulate signaling pathways. The diarylheptanoid core serves as a versatile scaffold capable of adopting various conformations, which may influence its binding interactions with different biological targets.

Research on structurally related diarylheptanoids, such as curcumin (B1669340) derivatives, underscores the significance of specific functional groups and the length of the linker chain in determining biological activity. mdpi.com Modifications to the linker or the introduction of different substituents on the aromatic rings, for instance, can profoundly affect biological outcomes like antiproliferative activity. mdpi.com The macrocyclic nature of this compound, formed by an intramolecular linkage, likely imposes specific conformational constraints that are crucial for its selective interactions with biological targets, such as SGLT inhibitors or factors involved in osteogenesis. nih.gov

Correlation between Chemical Modifications and Potency/Selectivity

Investigating the correlation between chemical modifications and the potency and selectivity of this compound and its related compounds is a central aspect of SAR studies. Chemical alterations can be made to the aromatic rings, the heptane (B126788) linker, or the macrocyclic ring system. These modifications can impact various properties, including solubility, metabolic stability, binding affinity for targets, and selectivity. nih.gov

Although direct studies on chemically modified this compound explicitly detailing changes in potency and selectivity are not provided in the search results, general principles derived from the modification of other bioactive molecules are applicable. The introduction or alteration of functional groups such as hydroxyls, methoxy (B1213986) groups, or ester linkages can influence hydrogen bonding, lipophilicity, and steric interactions within binding sites, thereby modulating potency and selectivity. nih.gov For example, studies on SGLT inhibitors, a class of targets for which this compound has shown activity, indicate that modifications to the glucoside moiety and the linker between the aromatic rings are critical for inhibitory potency and selectivity towards SGLT-2 over SGLT-1. acs.org

The selectivity of a compound for a particular biological target over others is paramount for minimizing undesirable off-target effects and toxicity. tainstruments.com Chemical modifications can be strategically designed to enhance the compound's affinity for the intended target while simultaneously reducing its affinity for off-targets. This can be achieved by incorporating structural features that are complementary to the binding site of the target protein or by removing features that contribute to favorable interactions with unintended targets. tainstruments.com

Comparative SAR Analysis with other Acerogenin-type Diarylheptanoids (e.g., Acerogenin C, L, B, E, G)

A comparative SAR analysis of this compound with other acerogenin-type diarylheptanoids, such as Acerogenin C, L, B, E, and G, offers valuable insights into how subtle structural variations within this compound class influence their biological activities. These compounds share the fundamental diarylheptanoid structure but differ in the position and type of functional groups, as well as the presence and nature of any macrocyclic linkage.

Both this compound and Acerogenin B, for instance, have been identified as SGLT inhibitors, suggesting that the basic diarylheptanoid scaffold with specific functionalization is important for this inhibitory activity. nih.gov Acerogenin C has been shown to exert antiproliferative effects by inhibiting DNA synthesis induced by PDGF-BB, indicating that different acerogenins may act through distinct biological pathways. scirp.org Acerogenin L has been noted for its antioxidant, anti-inflammatory, and anticancer properties, highlighting the diverse range of bioactivities present within the acerogenin family. ontosight.ai

Comparative SAR studies would involve assessing the potency and efficacy of these different acerogenins in the same biological assays under identical conditions. By correlating the structural differences with the observed variations in activity, researchers can infer which specific structural features are responsible for particular effects. For example, if this compound demonstrates stronger SGLT inhibitory activity compared to Acerogenin C, a structural comparison could suggest that a specific hydroxyl group or the conformational constraints imposed by the macrocycle in this compound are crucial for this inhibition.

Computational Approaches in SAR Studies (e.g., QSAR)

Computational methods are increasingly integral to modern SAR studies, serving as valuable complements to experimental techniques. Quantitative Structure-Activity Relationship (QSAR) is a widely utilized computational approach that aims to establish mathematical relationships between the chemical structure descriptors of molecules and their biological activities. wikipedia.org

For this compound and its analogs, QSAR models can be developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of compounds with known biological activity. These descriptors are then used to build statistical models capable of predicting the activity of new, untested compounds based on their structural characteristics. This approach can help prioritize compounds for synthesis and guide the design of novel derivatives with improved potency and selectivity. mdpi.com

Other relevant computational methods for SAR include molecular docking, which simulates the binding interaction between a molecule and its biological target to predict binding affinity and identify key molecular interactions, and molecular dynamics simulations, which provide insights into the conformational flexibility of the molecule and its target over time. These computational tools can help visualize how this compound interacts with its biological targets at a molecular level, providing a basis for understanding the role of specific structural motifs in binding and activity. Computational studies can also assist in predicting the impact of chemical modifications on the molecule's physicochemical properties and its likely behavior within biological systems. mdpi.com

Preclinical Efficacy and Proof of Concept Studies

In Vitro Biological Assessment in Cellular Systems

In vitro studies have demonstrated the biological effects of acerogenin A in various cellular systems. A key area of research has been its protective effects against oxidative damage in neuronal cells. mdpi.comnih.gov Studies using the mouse hippocampal HT22 cell line, a widely used model for studying glutamate-induced oxidative neurotoxicity, have shown that this compound effectively prevents cell death induced by glutamate. mdpi.comnih.gov

Research indicates that this compound reduces the production of reactive oxygen species (ROS) in HT22 cells exposed to glutamate. mdpi.comnih.gov This reduction in ROS is associated with the neuroprotective effects observed. mdpi.comnih.gov

Data on the effects of this compound on cell viability in HT22 cells have been assessed using methods such as the MTT assay and neutral red assay. nih.gov Studies have shown that this compound at certain concentrations can increase HO-1 mRNA and protein expression in HT22 cells. nih.gov

Interactive Table 1: Effect of this compound on HO-1 Expression in HT22 Cells

| Concentration of this compound (µM) | HO-1 mRNA Expression Level | HO-1 Protein Expression Level |

| 0 | Baseline | Baseline |

| 15 | Increased | Increased |

| 30 | Increased (Dose-dependent) | Increased (Dose-dependent) |

Note: Data is representative of findings where this compound increased HO-1 expression in a dose-dependent manner. nih.gov

In Vivo Efficacy Studies in Animal Models (e.g., Mouse Hippocampal HT22 Cell Line for Neuroprotection)

While the provided search results heavily emphasize in vitro studies using the HT22 cell line, the HT22 cell line itself is a mouse hippocampal cell line used for in vitro studies, not an in vivo animal model. mdpi.comnih.gov The research indicates that this compound shows neuroprotective effects in this in vitro model of oxidative stress-induced neuronal cell death. mdpi.comnih.gov These in vitro findings in the HT22 cell line serve as proof-of-concept for the potential neuroprotective efficacy of this compound, suggesting its relevance for conditions involving oxidative stress in the hippocampus. mdpi.comnih.gov However, detailed data from in vivo efficacy studies in animal models specifically for neuroprotection by this compound were not extensively available within the provided search results. Preclinical in vivo studies are generally used to understand how a drug performs in complex biological systems and generate data on efficacy and safety in animal models that mimic human disease. enqubio.comaragen.com

Mechanistic Insights from Preclinical Animal Models

Mechanistic insights into the action of this compound have been primarily derived from the in vitro studies, particularly those using the HT22 cell line. mdpi.comnih.govresearchgate.net These studies have elucidated key molecular pathways involved in its neuroprotective effects. mdpi.comnih.govresearchgate.net

A central mechanism identified is the induction of heme oxygenase (HO)-1 expression. mdpi.comnih.gov HO-1 is an enzyme known to protect against oxidative damage. mdpi.comnih.gov this compound has been shown to induce HO-1 expression through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway. mdpi.comnih.govresearchgate.net The Nrf2-mediated HO-1 induction appears to play a crucial role in the protection of HT22 cells against glutamate-induced oxidative damage. mdpi.comnih.gov

Furthermore, studies suggest that this compound causes the nuclear accumulation of Nrf2 and activates the PI3K/AKT signaling pathways, which are upstream of Nrf2 activation. mdpi.comnih.govresearchgate.net This indicates that this compound exerts its anti-oxidative defense mechanism by stimulating the PI3K/Akt/Nrf2/HO-1 pathway. researchgate.net

Interactive Table 2: Mechanistic Pathway Activated by this compound in HT22 Cells

| Pathway Component | Effect of this compound | Outcome |

| PI3K/Akt Signaling | Activation | Upstream signaling for Nrf2 activation |

| Nrf2 | Nuclear Accumulation, Activation | Translocates to the nucleus to induce target genes |

| HO-1 | Increased Expression | Provides protection against oxidative stress |

| ROS | Reduction | Mitigation of oxidative damage |

| Cell Death (Glutamate-induced) | Prevention | Neuroprotective effect |

Note: This table summarizes the key steps in the proposed neuroprotective mechanism of this compound in HT22 cells. mdpi.comnih.govresearchgate.net

These preclinical findings suggest that this compound holds promise as a potential therapeutic agent for neurodegenerative conditions associated with oxidative stress, acting through the activation of the Nrf2/HO-1 pathway. mdpi.comnih.gov

Biosynthesis and Metabolic Pathways of Acerogenin a

Precursor Incorporation Studies

Studies using radioisotope labeling have provided crucial insights into the precursors involved in acerogenin A biosynthesis. Feeding experiments with ¹⁴C-labeled compounds to young shoots of Acer nikoense indicated that phenylalanine and cinnamic acid are efficiently incorporated into this compound. uni-regensburg.deresearchgate.net Further investigations with [2-¹⁴C] sodium acetate (B1210297) and [2-¹⁴C]malonic acid showed significant incorporation of radioactivity into this compound, while [1-¹⁴C] sodium acetate and the methyl carbon of methionine were poorly incorporated. researchgate.netnih.gov These results support a biosynthetic route where two cinnamate (B1238496) units are combined with a C₁ unit derived from malonate. uni-regensburg.denih.gov

Specifically, feeding of dl-[3-¹⁴C]phenylalanine and [3-¹⁴C]cinnamic acid to Acer nikoense resulted in approximately 95% of the radioactivity in this compound being located at the C1 and C7 positions. nih.gov In contrast, feeding of l-[1-¹³C]phenylalanine showed only about 5% incorporation of radioactivity at these positions. nih.gov This pattern of incorporation is consistent with the assembly of the diarylheptanoid skeleton from phenylpropanoid precursors.

Proposed Biosynthetic Routes for Diarylheptanoids

Two main hypothetical mechanisms for diarylheptanoid biosynthesis have been proposed. One involves a chain extension reaction initiated by cinnamic acid and multiple malonyl-CoA units, followed by cyclization. wikipedia.org The second, and more supported by experimental evidence for compounds like curcumin (B1669340) and this compound, involves the coupling of two phenylpropanoid units with a malonate-derived C₁ unit. uni-regensburg.deacs.orgwikipedia.org

For this compound, the proposed biosynthetic pathway involves the formation of a linear diarylheptanoid precursor, such as (-)-centrolobol. uni-regensburg.denih.gov This linear intermediate is then hypothesized to undergo intramolecular oxidative coupling to form the cyclic diphenyl ether structure of this compound. nih.govoregonstate.edu The co-isolation of this compound and its suspected linear precursor (-)-centrolobol from the same plants supports this proposed route. nih.gov

Another related diarylheptanoid, myricanol, has also been shown through ¹³C-labeling studies to be synthesized from 4-coumaric acid, potentially via 3-(4-hydroxyphenyl)propionic acid, indicating variations in the specific phenylpropanoid precursors utilized in different plant species and for different diarylheptanoid structures. cabidigitallibrary.org

Enzymatic Steps in this compound Formation

While the complete enzymatic pathway specifically leading to this compound is not fully elucidated, research on the biosynthesis of related diarylheptanoids, particularly curcuminoids, provides insights into the types of enzymes likely involved. The formation of linear diarylheptanoids typically involves type III polyketide synthases (PKSs). ijfmr.comnih.gov

In curcuminoid biosynthesis, diketide-CoA synthase (DCS) and curcumin synthase (CURS) are key type III PKSs. DCS catalyzes the condensation of a phenylpropanoyl-CoA (like feruloyl-CoA or coumaroyl-CoA) with malonyl-CoA to form a diketide-CoA intermediate. researchgate.netijfmr.comnih.gov CURS then catalyzes the condensation of this diketide-CoA with another phenylpropanoyl-CoA to form the diarylheptanoid scaffold. researchgate.netnih.gov

Given the structural similarity of this compound to linear diarylheptanoids and the proposed oxidative cyclization step, it is likely that similar type III PKS enzymes are involved in the formation of the linear precursor to this compound. The subsequent cyclization step to form the diphenyl ether linkage in this compound would likely be catalyzed by oxidative enzymes, although the specific enzymes responsible for this intramolecular coupling in this compound biosynthesis require further investigation. oregonstate.edu

Research on other cyclic diarylheptanoids has also explored enzymatic steps. For example, studies on curcuminoid synthase (CUS) from Oryza sativa have shown it can catalyze the one-pot formation of a diarylheptanoid scaffold from two molecules of 4-coumaroyl-CoA and one molecule of malonyl-CoA, highlighting the diverse catalytic capabilities of type III PKSs in this pathway. pnas.org

Future Research Trajectories and Scientific Opportunities

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Advanced in vitro and ex vivo models are crucial for elucidating the precise mechanisms by which acerogenin A exerts its effects. In vitro models, often utilizing isolated cells or cell lines, offer controlled environments to study specific cellular processes and molecular interactions. qima-lifesciences.commdpi.com These models are valuable for initial screenings and understanding the impact of this compound on particular pathways, such as its reported effect on the PI3K/Akt/Nrf2/HO-1 pathway in protecting against oxidative injury. researchgate.net

Ex vivo models, which use tissues or organs removed from a living organism and studied in a laboratory setting, provide a more complex and physiologically relevant environment than simple cell cultures. qima-lifesciences.commdpi.comchampionsoncology.com They bridge the gap between in vitro studies and complex in vivo systems, allowing for the investigation of this compound's effects within a more natural tissue context. qima-lifesciences.commdpi.combmrat.org For instance, ex vivo tissue models can offer detailed information on how compounds perform in an environment that more closely mimics physiological and anatomical properties, maintaining biochemical functions due to the preservation of tissue viability. mdpi.com The development of more sophisticated ex vivo models, such as 3D organoids or tissue explants, can provide a more accurate representation of human physiology, addressing some limitations of traditional models. championsoncology.combmrat.orgnih.gov

The combination of in vitro and ex vivo models using human samples can enhance the understanding of complex biological processes, facilitating a holistic exploration that bridges the gap between simplified in vitro systems and the complexities inherent in in vivo settings. bmrat.org This integrated approach is vital for gaining robust mechanistic insights into this compound's actions.

Exploration of Novel Therapeutic Applications Based on Molecular Insights

Molecular insights gained from mechanistic studies are expected to drive the exploration of novel therapeutic applications for this compound. Understanding the specific molecular targets and pathways modulated by this compound, such as the PI3K/Akt/Nrf2/HO-1 pathway, can inform its potential use in conditions characterized by oxidative stress and inflammation. researchgate.net

This compound is a type of diarylheptanoid, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. eurekaselect.comresearchgate.net Research on diarylheptanoids has highlighted their potential as potent anticancer agents, partly due to their inhibitory activity against pathways like NF-κB activation and their effect on inflammatory mediators such as NO and TNF-α. eurekaselect.com While specific therapeutic applications for this compound based on detailed molecular insights require further investigation, the known activities of diarylheptanoids suggest potential in areas like combating oxidative damage and alleviating inflammatory symptoms. ontosight.aieurekaselect.com

Further research focusing on the specific interactions of this compound with key cellular components and signaling cascades will be crucial for identifying and validating novel therapeutic opportunities. researchgate.net This could involve studying its effects on specific disease-related pathways and identifying biomarkers of its activity.

Integrated Omics Approaches for Comprehensive Systems-Level Understanding

Integrated omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful avenue for gaining a comprehensive systems-level understanding of this compound's effects. researchgate.netfrontiersin.orgnih.gov By analyzing changes across multiple biological layers simultaneously, researchers can gain a more holistic view of how this compound interacts with biological systems. frontiersin.orgnih.gov

Genomics can provide information about potential genetic variations that might influence the response to this compound. Transcriptomics can reveal changes in gene expression patterns, indicating which genes are upregulated or downregulated in the presence of the compound. researchgate.netrsc.org Proteomics can identify alterations in protein levels and modifications, offering insights into the functional machinery of the cell. researchgate.netmdpi.com Metabolomics can profile changes in small molecules, reflecting the metabolic state of the system and identifying potential metabolic pathways affected by this compound. researchgate.netrsc.org

Integrating these different omics datasets can help to build a more complete picture of the biological processes influenced by this compound, identifying interconnected pathways and potential off-target effects. frontiersin.orgnih.gov This multi-omics approach can facilitate the identification of robust biomarkers and provide deeper insights into the complex molecular functional mechanisms. nih.gov

Sustainable Production and Bioreactor Cultivation of this compound-producing Organisms

Exploring sustainable methods for the production of this compound is essential for its potential future applications. Traditional extraction from plants can be limited by factors such as plant availability, geographical location, and environmental impact. Sustainable production methods aim to address these challenges.

Bioreactor cultivation of this compound-producing organisms, such as the plants it is isolated from or potentially engineered microorganisms, presents a promising sustainable production strategy. nofima.comcultivated-x.com Bioreactors offer controlled environments for optimizing the growth of organisms and the production of target compounds. nih.govmdpi.com This approach can potentially lead to higher yields, improved consistency, and reduced environmental footprint compared to traditional agricultural methods. nofima.comcultivated-x.com

Research in this area would involve optimizing bioreactor conditions, developing efficient cultivation protocols, and potentially applying genetic engineering techniques to enhance this compound production in host organisms. cultivated-x.comnih.gov Utilizing by-products from other industries as growth media could further enhance the sustainability of bioreactor cultivation. nofima.com Advances in 3D bioreactor technology are also being explored for plant cell cultivation, which could be relevant for this compound production from plant sources. cultivated-x.com

The development of scalable and cost-effective bioreactor-based production methods is crucial for ensuring a sustainable supply of this compound for research and potential future applications. nofima.comfrontiersin.org

Q & A

Q. What experimental models and methodologies are commonly used to study the neuroprotective effects of acerogenin A?

this compound's neuroprotective effects are primarily studied using the mouse hippocampal HT22 cell line, which is ideal for investigating oxidative stress-induced neuronal death. Key methodologies include:

- MTT assays to measure cell viability under oxidative stress (e.g., glutamate-induced toxicity) .

- ROS detection using fluorescent probes like DCFH-DA to quantify reactive oxygen species (ROS) levels .

- Western blot analysis to evaluate expression of Nrf2, HO-1, and Akt signaling proteins .

- siRNA knockdown of Nrf2 or HO-1 to validate their roles in neuroprotection .

Q. How is this compound synthesized, and what are the critical steps in its chemical preparation?

this compound is synthesized via a macrocyclization strategy involving a linear diarylheptanoid precursor. Key steps include:

- Cycloetherification : Intramolecular nucleophilic aromatic substitution (SNAr) of a linear precursor (e.g., 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one) under mild conditions (CsF, DMF, 0.01 M) to form the macrocyclic core .

- Reduction and demethylation : Post-cyclization steps to remove nitro groups and adjust substituents, yielding this compound in high purity (95% yield) . Computational studies suggest preorganization of the linear precursor enhances cyclization efficiency .

Q. What bioactivities have been experimentally validated for this compound, and what assays are used to assess them?

Validated bioactivities include:

- Anti-inflammatory activity : Measured via ear edema models (IC50 = 0.32 mg/ear) .

- Osteogenic activity : Evaluated using alkaline phosphatase (ALP) assays in osteoblast differentiation studies .

- Antioxidant effects : Quantified through DPPH radical scavenging and Nrf2-mediated HO-1 upregulation .

Advanced Research Questions

Q. How does this compound modulate the Nrf2/HO-1 signaling pathway, and what are the downstream implications for oxidative stress?

this compound activates Nrf2 by promoting its nuclear translocation, leading to upregulated HO-1 expression. This mechanism is confirmed via:

- Subcellular fractionation : Demonstrating increased nuclear Nrf2 levels after treatment .

- Pharmacological inhibition : Use of PI3K/Akt inhibitors (e.g., LY294002) to show Akt-dependent Nrf2 activation . Contradictions arise in IC50 values across studies (e.g., neuroprotection vs. anti-inflammatory activity), possibly due to cell-type specificity or assay conditions .

Q. What challenges exist in reconciling contradictory data on this compound’s bioactivity across different studies?

Discrepancies in reported effects (e.g., concentration-dependent cytotoxicity vs. cytoprotection) may stem from:

- Variability in experimental models : HT22 cells (neuroprotection) vs. RAW264.7 macrophages (anti-inflammatory) .

- Differential activation thresholds : Nrf2/HO-1 pathways require precise dosing, with toxicity observed at higher concentrations (>30 µM) .

- Batch-to-batch compound purity : Synthetic yields and purification methods impact biological reproducibility .

Q. What are the structural and synthetic challenges in modifying this compound for structure-activity relationship (SAR) studies?

Key challenges include:

- Macrocyclic rigidity : The biaryl ether bond limits conformational flexibility, complicating derivatization .

- Stereochemical control : Maintaining stereointegrity during cyclization requires precise reaction conditions (e.g., solvent polarity, temperature) .

- Functional group compatibility : Hydroxyl and methoxy groups are sensitive to oxidation, necessitating protective strategies during synthesis .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound to avoid cytotoxicity while retaining efficacy?

- Pilot studies : Use wide concentration ranges (e.g., 0.1–50 µM) in MTT assays to identify non-toxic thresholds .

- Time-course analysis : Assess acute (24-hour) vs. chronic (72-hour) exposure to differentiate cytoprotection from stress adaptation .

- Combination assays : Pair viability tests with ROS detection to correlate bioactivity with oxidative stress modulation .

Q. What statistical approaches are recommended for analyzing this compound’s effects in cell-based assays?

- One-way ANOVA with post hoc tests : For comparing multiple treatment groups (e.g., Dunnett’s test for dose-dependent effects) .

- Normalization to housekeeping proteins : Use β-actin or α-tubulin in Western blots to control for loading variability .

- Replicate consistency : Report data as mean ± SEM from ≥3 independent experiments to ensure reproducibility .

Data Interpretation and Gaps

Q. Why does this compound show limited efficacy in certain in vivo models despite strong in vitro activity?

Potential factors include:

- Poor bioavailability : The compound’s macrocyclic structure may hinder absorption or metabolic stability .

- Tissue-specific Nrf2 expression : Variability in HO-1 induction across organs could explain differential outcomes .

- Species differences : Murine vs. human cell models may exhibit divergent signaling responses .

Q. What follow-up studies are needed to clarify this compound’s dual role in cell proliferation and death?

- Transcriptomic profiling : RNA-seq to identify genes regulated by Nrf2 vs. non-canonical pathways .

- In vivo neurodegeneration models : Test efficacy in transgenic mice (e.g., Alzheimer’s or Parkinson’s models) .

- Comparative studies with analogs : Evaluate acerogenin C (a structural analog) to isolate macrocycle-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.